

CPI-1612: A Technical Guide to its Impact on Transcription Factor Acetylation

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For Researchers, Scientists, and Drug Development Professionals

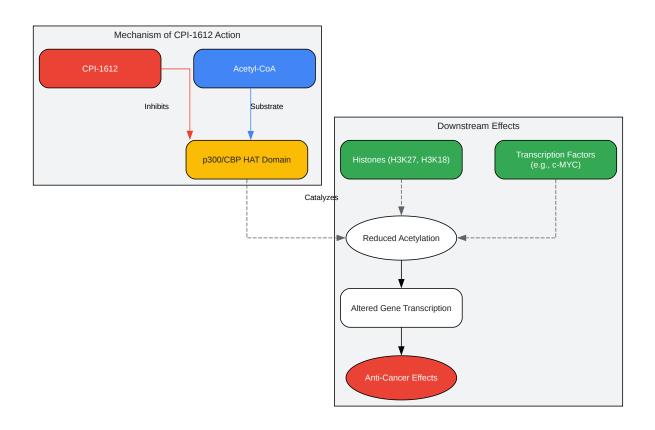
Executive Summary

CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-binding protein p300) and its paralog, CREB-binding protein (CBP).[1] These enzymes are critical transcriptional co-regulators that catalyze the acetylation of lysine residues on both histone and non-histone proteins, thereby playing a pivotal role in gene expression regulation.[1] Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This document provides a comprehensive technical overview of **CPI-1612**, focusing on its mechanism of action, its impact on the acetylation of key transcription factors, and detailed experimental protocols for its characterization.

Mechanism of Action

CPI-1612 functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain. By binding to the active site, it blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on substrate proteins. This leads to a global reduction in acetylation on p300/CBP targets, most notably on histone H3 at lysine 27 (H3K27Ac) and lysine 18 (H3K18Ac), which are hallmarks of active enhancers and promoters.[1] Beyond histones, p300/CBP acetylate a multitude of non-histone proteins, including a wide array of transcription factors.[1] Inhibition of this activity by CPI-1612 can therefore modulate the function of these key regulators of gene expression, leading to its anti-proliferative and anti-tumor effects.





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Figure 1. CPI-1612 inhibits p300/CBP, reducing acetylation and oncogenic transcription.

Impact on Transcription Factor Acetylation: The Case of c-MYC



The c-MYC oncoprotein is a critical transcription factor that governs cell proliferation and growth. Its activity is tightly regulated, in part by post-translational modifications, including acetylation. p300/CBP have been shown to directly interact with and acetylate c-MYC.[2][3] This acetylation has a dual role: it can stabilize the c-MYC protein, but it can also mark it for turnover.[2][4] By inhibiting p300/CBP, **CPI-1612** disrupts this regulatory mechanism. In CBP-deficient cancer cells, the expression of MYC becomes highly dependent on p300-mediated histone acetylation at its gene locus.[5][6] Inhibition of p300 in this context leads to a significant downregulation of MYC expression, contributing to the synthetic lethal effect observed.[5][6]

Quantitative Data

The potency and efficacy of **CPI-1612** have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of CPI-1612

Target	Assay Type	IC50 (nM)
EP300 (HAT Domain)	Scintillation Proximity Assay	8.1
EP300 (Full Length)	Biochemical Assay	<0.5
CBP (Full Length)	Biochemical Assay	2.9

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Table 2: Cellular Activity and Efficacy of CPI-1612

Assay	Cell Line	Endpoint	EC50 / GI50 (nM)
H3K18 Acetylation	Cellular Assay	Reduction of H3K18Ac	14
Cell Proliferation	JEKO-1 (Mantle Cell Lymphoma)	Growth Inhibition	<7.9

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]



Table 3: In Vivo Pharmacodynamic and Anti-Tumor Activity

Xenograft Model	Dose & Schedule	Endpoint	Result
JEKO-1	0.5 mg/kg, PO, BID	Tumor Growth Inhibition	67% TGI
JEKO-1	0.5 mg/kg, PO, BID	H3K18Ac in Tumor	Reduction Observed
JEKO-1	0.5 mg/kg, PO, BID	H3K27Ac in Plasma	Reduction Observed

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of **CPI-1612**.

p300/CBP Immunoprecipitation-Histone Acetyltransferase (IP-HAT) Assay

This assay measures the ability of **CPI-1612** to inhibit the enzymatic activity of p300/CBP immunoprecipitated from cellular extracts.

Materials:

- HeLa nuclear extract (or other suitable cell lysate)
- Anti-p300 or Anti-CBP antibody
- Protein G agarose beads
- CPI-1612 (or other inhibitors) dissolved in DMSO
- HAT Assay Buffer
- Biotinylated Histone H4 Peptide Substrate
- Acetyl-CoA



- P81 phosphocellulose paper
- Scintillation counter and fluid

Protocol:

- Immunoprecipitation:
 - 1. Pre-clear nuclear extract by incubating with Protein G agarose beads.
 - 2. Incubate the pre-cleared supernatant with anti-p300/CBP antibody.
 - 3. Capture the immunocomplex by adding fresh Protein G agarose beads.
 - 4. Wash the beads extensively with ice-cold PBS to remove non-specific binders.
 - 5. Perform a final wash with 1X HAT Assay Buffer.
- HAT Reaction:
 - 1. Prepare a HAT Assay Cocktail containing HAT Assay Buffer, biotinylated Histone H4 peptide, and Acetyl-CoA.
 - 2. Add the desired concentration of CPI-1612 or DMSO vehicle control to the washed beads.
 - 3. Initiate the reaction by adding the HAT Assay Cocktail to the beads.
 - 4. Incubate at 30°C with shaking for 30-60 minutes.
- Detection:
 - 1. Spot a portion of the reaction supernatant onto P81 phosphocellulose paper.
 - Wash the P81 paper multiple times in 5% trichloroacetic acid (TCA) to remove unincorporated Acetyl-CoA.
 - 3. Perform a final wash with acetone and allow the paper to dry.
 - 4. Measure the incorporated radioactivity using a scintillation counter.

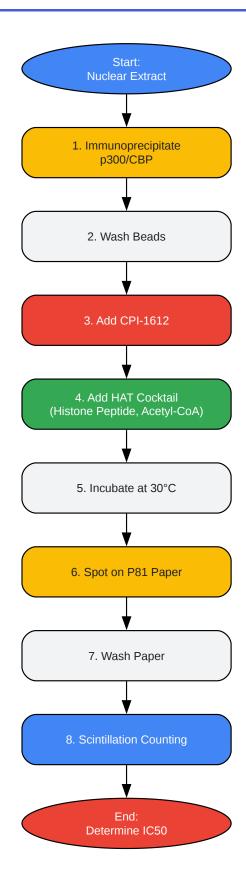






- Data Analysis:
 - 1. Calculate the percent inhibition of HAT activity for each **CPI-1612** concentration relative to the DMSO control.
 - 2. Determine the IC50 value by fitting the data to a dose-response curve.





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Figure 2. Workflow for the p300/CBP Immunoprecipitation-HAT (IP-HAT) Assay.



Mantle Cell Lymphoma (JEKO-1) Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of CPI-1612.[5]

Materials:

- JEKO-1 human mantle cell lymphoma cells
- Immunocompromised mice (e.g., NSG or SCID)
- Phosphate-Buffered Saline (PBS)
- CPI-1612 formulation for oral gavage
- Calipers for tumor measurement

Protocol:

- Cell Preparation and Implantation:
 - 1. Culture JEKO-1 cells under standard conditions.
 - 2. Harvest and wash the cells, then resuspend in sterile PBS at a concentration of approximately 50×106 cells/mL.
 - 3. Subcutaneously inject 150-200 μL of the cell suspension (containing ~10 x 106 cells) into the flank of each mouse.
- Tumor Growth and Treatment:
 - 1. Monitor the mice regularly for tumor formation.
 - 2. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
 - 3. Administer **CPI-1612** (e.g., 0.5 mg/kg) or vehicle control by oral gavage according to the desired schedule (e.g., twice daily).
- Efficacy Assessment:

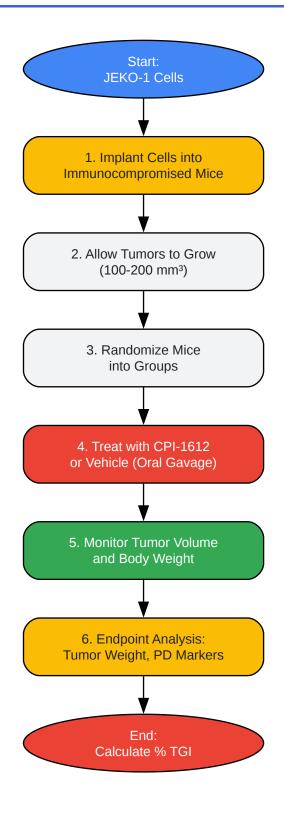
Foundational & Exploratory





- 1. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = $(length \times width^2)/2$).
- 2. Monitor animal body weight and general health as indicators of toxicity.
- 3. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., H3K18Ac levels).
- Data Analysis:
 - 1. Calculate the percent Tumor Growth Inhibition (%TGI) for the **CPI-1612** treated group compared to the vehicle group.





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Figure 3. Workflow for the Mantle Cell Lymphoma Xenograft Efficacy Study.



Cellular Histone Acetylation Meso Scale Discovery (MSD) Assay

This immunoassay is used to quantify the levels of specific histone modifications (e.g., H3K18Ac or H3K27Ac) in cell lysates, providing a key pharmacodynamic readout for **CPI-1612** activity.

Materials:

- Tissue culture plates and reagents
- CPI-1612
- Complete Lysis Buffer
- MSD plates pre-coated with a capture antibody
- Detection antibody labeled with SULFO-TAG™
- MSD Read Buffer T
- MSD instrument

Protocol:

- Cell Treatment and Lysis:
 - 1. Plate cells and allow them to adhere overnight.
 - 2. Treat cells with a dose-range of **CPI-1612** or DMSO vehicle for a specified time (e.g., 24 hours).
 - 3. Wash cells with cold PBS and lyse them directly in the plate using Complete Lysis Buffer.
 - 4. Collect and clear the lysates by centrifugation.
- Immunoassay:



- 1. Add blocking solution to the MSD plate wells and incubate.
- Wash the plate and add cell lysates to the wells. Incubate to allow the capture antibody to bind the target protein.
- 3. Wash the plate to remove unbound material.
- 4. Add the SULFO-TAG™ labeled detection antibody and incubate.
- 5. Wash the plate a final time.
- Detection:
 - 1. Add 2X Read Buffer T to each well.
 - 2. Read the plate on an MSD instrument. The instrument applies a voltage that causes the SULFO-TAG™ to emit light, and the intensity is proportional to the amount of analyte.
- Data Analysis:
 - 1. Normalize the signal to total protein concentration if necessary.
 - 2. Calculate the percent reduction in the histone acetylation mark for each **CPI-1612** concentration relative to the DMSO control.
 - 3. Determine the EC50 value from the dose-response curve.

Clinical Development Status

As of the latest review of publicly available information, there are no registered clinical trials for **CPI-1612**. The compound appears to be in the preclinical stage of development.

Conclusion

CPI-1612 is a highly potent and selective inhibitor of p300/CBP histone acetyltransferases. Its mechanism of action, centered on the inhibition of histone and transcription factor acetylation, provides a strong rationale for its development as a therapeutic agent in oncology. The quantitative data demonstrate its low nanomolar potency in both biochemical and cellular



contexts, which translates to significant anti-tumor efficacy in vivo at low doses. The detailed protocols provided herein offer a framework for researchers to further investigate the biological effects of **CPI-1612** and other p300/CBP inhibitors. Continued research into the role of p300/CBP in transcriptional regulation will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy.

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